

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-nitroaniline

Cat. No.: B076971

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of **2-Bromo-5-nitroaniline**, a key building block in organic synthesis. The document details its physical and chemical properties, and explores its utility in several pivotal synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, reduction of the nitro group, and diazotization reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the strategic use of this versatile molecule in the design and synthesis of complex organic compounds.

Introduction

2-Bromo-5-nitroaniline is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of a wide array of organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Its chemical structure, featuring an amine, a nitro group, and a bromine atom on the benzene ring, offers multiple reactive sites that can be selectively functionalized. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, the amine, and the bromine atom, making it a unique substrate for various transformations. This guide will delve into the core aspects of its reactivity, providing practical information for its application in a laboratory setting.

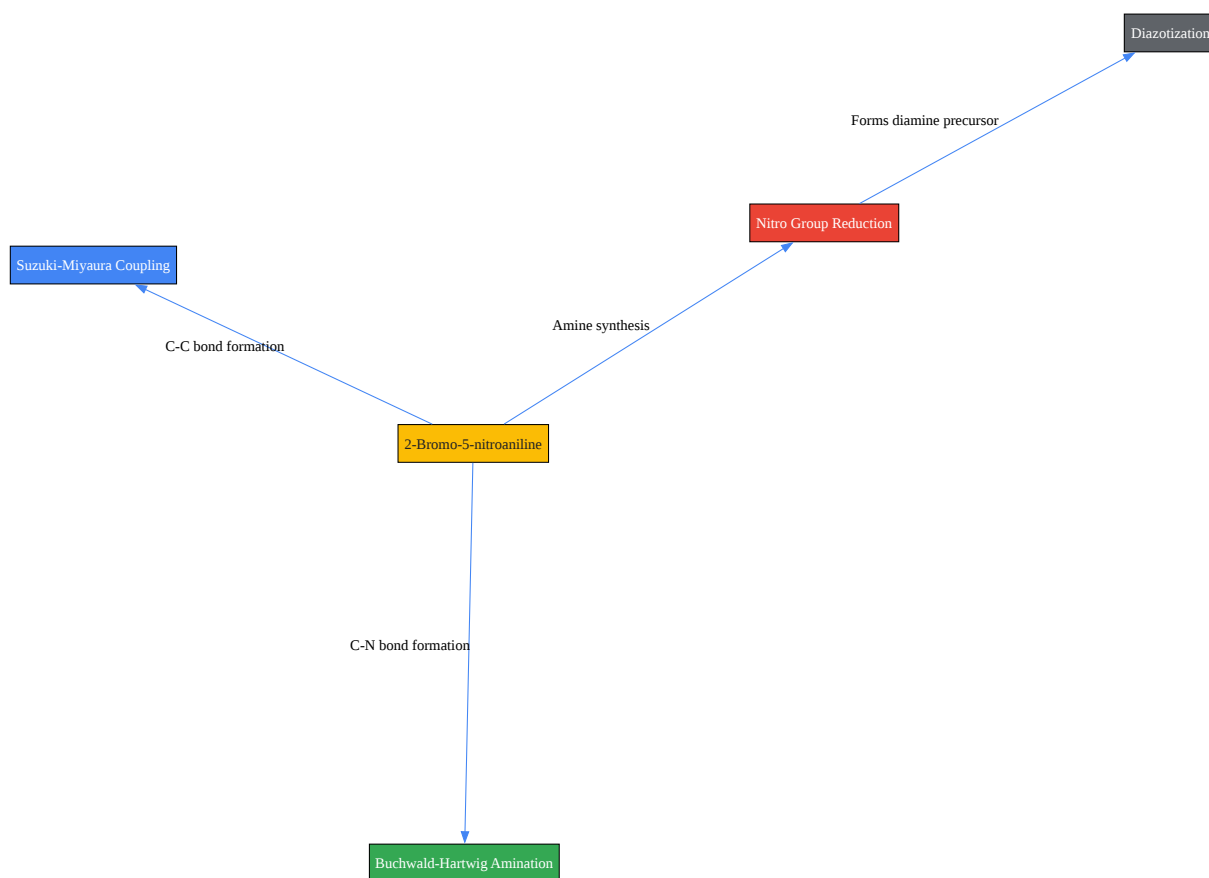
Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-5-nitroaniline** is presented in the table below. This data is essential for its handling, storage, and for the design of reaction conditions.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1][2][3]
Molecular Weight	217.02 g/mol	[1][2][3]
Appearance	Yellow to dark yellow or khaki crystalline solid/needles	[4]
Melting Point	139-141 °C	[1][5]
Solubility	Slightly soluble in water; soluble in ethanol, acetone, and other organic solvents	[4]
CAS Number	10403-47-1	[1][2][3]

Key Areas of Reactivity

The reactivity of **2-Bromo-5-nitroaniline** is governed by the interplay of its three functional groups: the amino group (-NH₂), the bromo group (-Br), and the nitro group (-NO₂). The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The amino group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. This electronic landscape allows for a range of selective transformations.



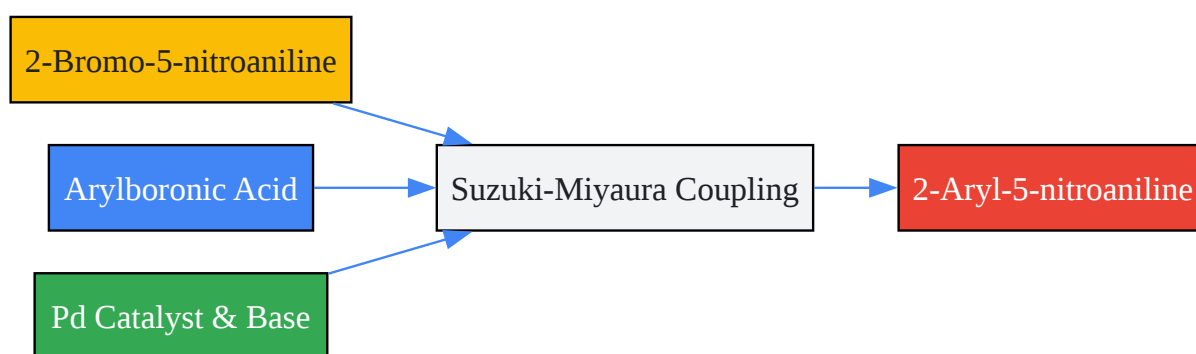
[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **2-Bromo-5-nitroaniline**.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of **2-Bromo-5-nitroaniline** is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific examples for **2-Bromo-5-nitroaniline** are not abundant in the literature, a general protocol can be adapted from similar substrates like 2,6-dibromo-4-nitroaniline. The electron-withdrawing nitro group can enhance the reactivity of the C-Br bond towards oxidative addition in the catalytic cycle.



[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of **2-Bromo-5-nitroaniline**

Materials:

- **2-Bromo-5-nitroaniline**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.5 - 2 mol%)
- Triphenylphosphine (PPh_3) or other suitable ligand (1 - 4 mol%)

- Potassium carbonate (K_2CO_3) or another suitable base (2 - 3 equivalents)
- Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1)
- Nitrogen or Argon gas

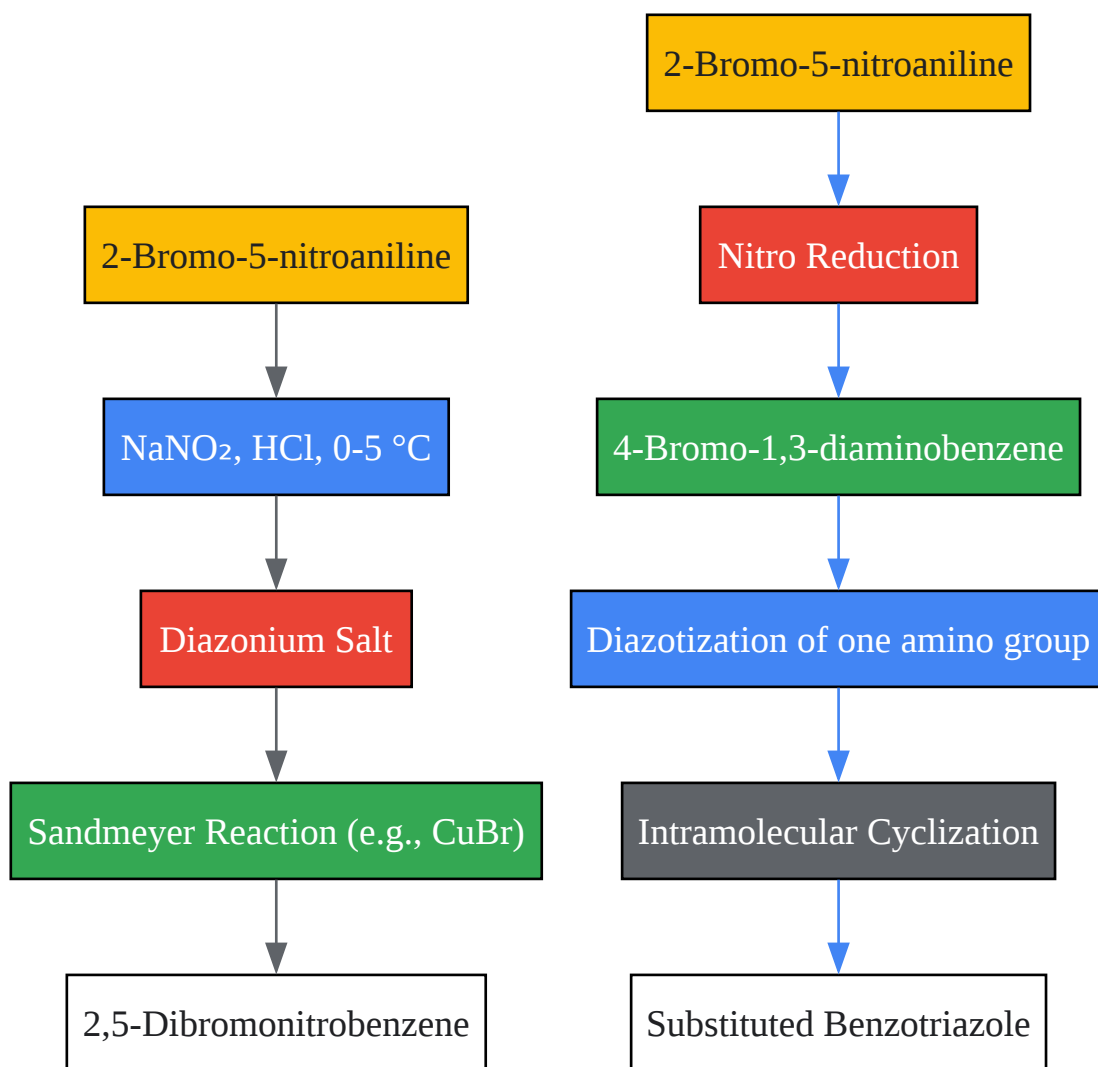
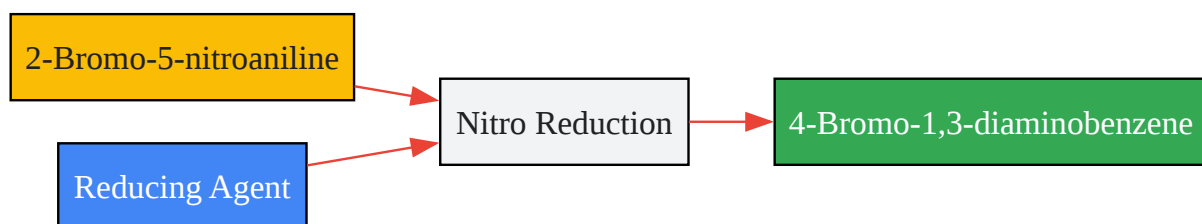
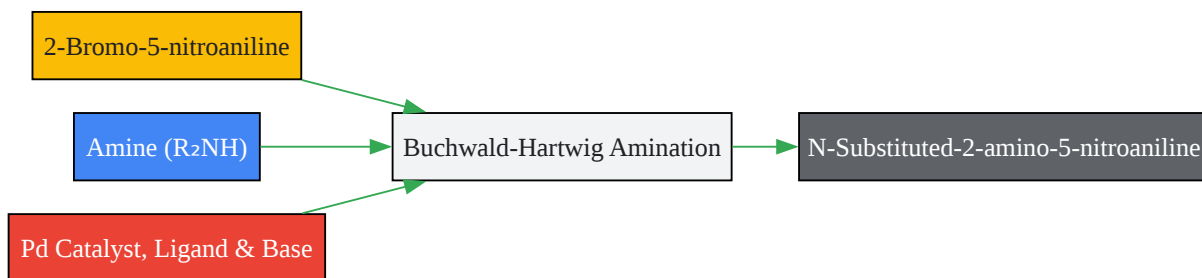
Procedure:

- To a flame-dried Schlenk flask, add **2-Bromo-5-nitroaniline** (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K_2CO_3 , 2.0 eq).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add the palladium catalyst (e.g., $Pd(OAc)_2$, 1 mol%) and ligand (e.g., PPh_3 , 2 mol%).
- Add the degassed solvent mixture (e.g., Toluene/Water 4:1).
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki Coupling of Bromo-Nitroanilines

Aryl Halide	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
2,6-dibromo-4-nitroaniline	4-Methylphenylboronic acid	Pd(OAc) ₂ (0.5)	K ₂ CO ₃	DMF/H ₂ O	80	-	High	[6]
2,6-dibromo-4-nitroaniline	4-Methoxyphenylboronic acid	Pd(OAc) ₂ (0.5)	K ₂ CO ₃	DMF/H ₂ O	80	-	High	[6]
2-Bromoaniline derivative	Phenylboronic acid	CataCXium A palladacycle (10)	Cs ₂ CO ₃	2-MeTHF	80	-	91	[7]

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction is highly valuable for the synthesis of substituted anilines. The electron-deficient nature of the **2-Bromo-5-nitroaniline** ring makes it a good substrate for this transformation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-nitroaniline [webbook.nist.gov]
- 2. 2-Bromo-5-nitroaniline [webbook.nist.gov]
- 3. 2-Bromo-5-nitroaniline | C₆H₅BrN₂O₂ | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. quora.com [quora.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Reactivity of 2-Bromo-5-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076971#understanding-the-reactivity-of-2-bromo-5-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com